Product packaging for Fmoc-3-trifluoromethyl-L-homophenylalanine(Cat. No.:)

Fmoc-3-trifluoromethyl-L-homophenylalanine

Cat. No.: B8179948
M. Wt: 469.5 g/mol
InChI Key: DARGKBQEWQXUJM-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Fluorinated Unnatural Amino Acids in Peptide Science

The incorporation of unnatural amino acids into peptides is a powerful strategy to overcome some of the limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. mdpi.com Among these, fluorinated amino acids have garnered considerable attention. nih.gov The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the physicochemical properties of an amino acid without significantly increasing its size. nih.gov

The introduction of fluorine can lead to:

Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine bond can make peptides more resistant to degradation. nih.gov

Increased Hydrophobicity: Fluorination, particularly with groups like trifluoromethyl, can increase the lipophilicity of a peptide, which can influence its interaction with cell membranes and hydrophobic pockets of target proteins. nih.gov

Modulation of Secondary Structure: The steric and electronic effects of fluorine can influence the conformational preferences of the peptide backbone, potentially leading to more stable secondary structures like helices or sheets. nih.govcanterbury.ac.nz

Altered Biological Activity: By modifying the electronic environment and binding properties, fluorination can enhance the binding affinity and selectivity of a peptide for its biological target. nih.gov

Significance of the Trifluoromethyl Group in Peptide Design

The trifluoromethyl (-CF3) group is a particularly impactful modification in medicinal chemistry and peptide design. chemimpex.com Its significance stems from a combination of electronic and steric properties. The -CF3 group is strongly electron-withdrawing, which can alter the acidity of nearby protons and influence non-covalent interactions. chemimpex.com

Key attributes of the trifluoromethyl group include:

Increased Lipophilicity: The -CF3 group significantly enhances the hydrophobicity of the amino acid side chain, which can improve a peptide's ability to cross cell membranes. chemimpex.com

Metabolic Stability: The carbon-fluorine bonds in the -CF3 group are very strong, making it resistant to metabolic degradation by enzymes. chemimpex.com

Bioisosteric Mimicry: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl group, but with distinct electronic properties. nih.gov

Conformational Influence: The bulk and electronic nature of the -CF3 group can impose specific conformational constraints on the peptide backbone, which can be advantageous in designing peptides with a desired three-dimensional structure for optimal target binding. nih.gov

While specific research on the impact of the 3-trifluoromethyl-L-homophenylalanine on peptide structure and function is limited, studies on peptides containing the closely related 4-(trifluoromethyl)-L-phenylalanine have shown that this modification can lead to the formation of stable, self-assembling nanostructures. nbinno.com

Role of Fmoc Protection in Synthetic Methodologies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component of Fmoc-3-trifluoromethyl-L-homophenylalanine for its application in peptide synthesis. The Fmoc group serves as a temporary protecting group for the alpha-amino group of the amino acid. nbinno.com This protection is essential during the formation of peptide bonds to prevent the amino group from reacting with itself or other activated amino acids. nbinno.com

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its key advantage: it is base-labile. nbinno.com This means it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. nbinno.com This contrasts with the acid-labile Boc protecting group, which requires strong acids for removal. The mild conditions used for Fmoc deprotection allow for an "orthogonal" protection strategy, where acid-labile protecting groups can be used for the amino acid side chains. These side-chain protecting groups remain intact during the Fmoc removal steps and are only removed at the end of the synthesis with a strong acid. nbinno.com This strategy is fundamental for the synthesis of complex peptides with a wide variety of functionalized amino acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22F3NO4 B8179948 Fmoc-3-trifluoromethyl-L-homophenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGKBQEWQXUJM-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 3 Trifluoromethyl L Homophenylalanine and Its Derivatives

General Synthesis Strategies for Trifluoromethylphenylalanines

The construction of trifluoromethylated phenylalanine and its homologues is a significant area of research in medicinal chemistry, driven by the unique properties that the trifluoromethyl group imparts to peptides and other bioactive molecules. These properties include increased metabolic stability and enhanced lipophilicity.

Precursor Synthesis and Fluorination Routes

The synthesis of the core structure of 3-trifluoromethyl-L-homophenylalanine can be approached through various established organic chemistry reactions. One prominent method involves the Friedel-Crafts acylation. This reaction can be employed to introduce an aromatic moiety to a chiral amino acid backbone. For instance, a derivative of aspartic acid, such as N-trifluoroacetyl-L-aspartic acid methyl ester chloride (N-TFA-Asp(Cl)-OMe), can react with a trifluoromethylated aromatic compound in the presence of a Lewis acid or a strong acid like triflic acid to form the homophenylalanine skeleton. tandfonline.com This method has been shown to proceed without significant loss of optical purity, which is crucial for the synthesis of enantiomerically pure amino acids. tandfonline.com

Another strategy involves the modification of pre-existing aromatic amino acids. While direct fluorination of phenylalanine or homophenylalanine at the aromatic ring is challenging and often lacks regioselectivity, the synthesis can start from a trifluoromethylated benzene (B151609) derivative. For example, a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an appropriate alkene, such as acrolein diethyl acetal, can be used to build the carbon chain. nih.gov Subsequent chemical transformations, including hydrogenation and amination, can then be employed to form the desired amino acid. nih.gov

Stereoselective Synthesis of Enantiopure Intermediates

Achieving the desired L-configuration at the alpha-carbon is a critical aspect of the synthesis. Several stereoselective methods have been developed for the synthesis of chiral amino acids, which can be adapted for trifluoromethylated derivatives.

Asymmetric alkylation using chiral auxiliaries is a powerful tool for the synthesis of non-racemic alpha-amino acids. One established method utilizes a chiral nickel(II) complex of a Schiff base derived from a chiral amine (e.g., from proline or another chiral amino acid) and a glycine (B1666218) derivative. The nucleophilic glycine equivalent can then be alkylated with a suitable electrophile, such as a 3-(trifluoromethyl)benzyl halide. The chiral ligand directs the alkylation to one face of the complex, leading to the preferential formation of one enantiomer. The desired amino acid can then be liberated from the chiral auxiliary.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral enamine or dehydroamino acid precursor in the presence of a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands. rsc.orgrsc.org For the synthesis of 3-trifluoromethyl-L-homophenylalanine, a suitable dehydroamino acid precursor could be synthesized and then subjected to asymmetric hydrogenation to yield the L-enantiomer with high enantiomeric excess. The choice of chiral ligand is critical for achieving high stereoselectivity. While this method is well-established for a wide range of amino acids, its application to specific trifluoromethylated homophenylalanine precursors would require optimization of the catalyst system and reaction conditions.

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amino acids. nih.gov Enzymes such as transaminases, dehydrogenases, and ammonia (B1221849) lyases can be used to produce L- or D-amino acids with exceptional stereopurity. For the synthesis of L-homophenylalanine, biocatalytic methods have been reviewed as an attractive and sustainable option. nih.gov In the context of 3-trifluoromethyl-L-homophenylalanine, this would involve identifying or engineering an enzyme that can accept a trifluoromethylated substrate. For example, a transaminase could be used to convert a 3-(trifluoromethyl)phenyl-containing α-keto acid into the corresponding L-amino acid. While naturally occurring enzymes may not exhibit optimal activity or specificity for such unnatural substrates, protein engineering and directed evolution can be employed to develop biocatalysts with the desired properties. Recent research has demonstrated the potential of engineered nonheme iron enzymes to perform novel carbon-fluorine bond formations, suggesting a future for biocatalysis in the synthesis of complex fluorinated molecules. chemrxiv.org

Introduction and Cleavage of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile cleavage under mild basic conditions. nih.govaltabioscience.com

The introduction of the Fmoc group onto the free amino group of 3-trifluoromethyl-L-homophenylalanine is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu), in the presence of a base like sodium bicarbonate or triethylamine (B128534) in an aqueous or mixed aqueous-organic solvent system. total-synthesis.comrsc.org The reaction is generally high-yielding and proceeds without racemization of the chiral center.

Acylation Strategies with Fmoc-Cl

The introduction of the Fmoc protecting group onto the α-amino group of 3-trifluoromethyl-L-homophenylalanine is typically achieved through acylation with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.org This reaction is a critical step to prepare the amino acid for use as a building block in Fmoc-based solid-phase peptide synthesis. nbinno.com

The standard procedure for this acylation often involves reacting the amino acid with Fmoc-Cl under basic conditions. acs.org A common method is the Schotten-Baumann reaction, which is performed in a biphasic system of an organic solvent and an aqueous base, such as sodium bicarbonate or sodium carbonate. However, this method can sometimes lead to the formation of oligomeric side products. nih.gov

To circumvent side reactions like oligomerization, alternative methods have been developed. One such strategy employs zinc dust in a neutral medium to promote the acylation, resulting in high yields and purity of the desired Nα-Fmoc-protected amino acid. nih.gov Another approach involves the use of silylating agents, such as trimethylsilyl (B98337) chloride, to first form an O,N-bis(trimethylsilyl)amino acid derivative. This intermediate then reacts with Fmoc-Cl under anhydrous conditions to yield the final product with high chemical and optical purity. google.com The choice of the specific acylation strategy can depend on the scale of the synthesis and the desired purity of the final product.

Acylation Method Key Reagents Typical Conditions Advantages Potential Issues
Schotten-BaumannFmoc-Cl, NaHCO₃ or Na₂CO₃Biphasic (e.g., Dioxane/Water)Well-established, simpleOligomerization, aqueous workup
Zinc-PromotedFmoc-Cl, Activated Zinc DustNeutral, Aprotic SolventHigh yield, high purity, avoids oligomersRequires activated zinc
Silylation-MediatedTrimethylsilyl chloride, Fmoc-ClAnhydrous, Organic SolventHigh purity, anhydrous conditionsMulti-step, requires silylating agent

Optimization of Fmoc-Deprotection Protocols in Solid-Phase Synthesis

The removal of the Fmoc group is a crucial and repeated step in solid-phase peptide synthesis (SPPS), allowing for the elongation of the peptide chain. beilstein-journals.orguci.edu The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com This secondary amine readily cleaves the Fmoc group through a β-elimination mechanism. chempep.com

The efficiency of this deprotection step is critical; incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide product. nih.gov The reaction time is an important parameter to optimize. While a standard deprotection time might be around 7-10 minutes, for sterically hindered amino acids or within aggregating peptide sequences, longer reaction times or repeated treatments may be necessary to ensure complete deprotection. beilstein-journals.orgnih.gov The quality of the DMF used is also paramount, as the presence of amine impurities can cause premature Fmoc cleavage. uci.edu

To monitor the completeness of the deprotection, qualitative tests like the Kaiser test can be employed. youtube.com A positive Kaiser test, indicated by a blue color, signifies the presence of a free primary amine, confirming the successful removal of the Fmoc group. youtube.com Conversely, a negative result (colorless or yellow) suggests that the deprotection is incomplete or that the subsequent coupling reaction has gone to completion. youtube.com

Parameter Standard Condition Considerations for Optimization
Reagent20% Piperidine in DMFAlternative bases (e.g., DBU, piperazine) can be used for specific applications. nih.gov
Reaction Time7-10 minutesMay need to be extended for sterically hindered residues or aggregating sequences. beilstein-journals.orgnih.gov
Solvent QualityAmine-free DMFCrucial to prevent premature deprotection and side reactions. uci.edu
MonitoringKaiser TestProvides qualitative confirmation of free amines. youtube.com

Advanced Synthetic Approaches for Homophenylalanine and its Trifluoromethyl Analogs

The synthesis of non-proteinogenic amino acids like homophenylalanine and its fluorinated derivatives often requires specialized synthetic strategies beyond standard methods. These approaches are essential for creating the unique building blocks needed for advanced peptide and medicinal chemistry research.

Homologation Reactions

Homologation reactions are chemical transformations that extend a carbon chain by a single repeating unit, typically a methylene (B1212753) (-CH2-) group. uniroma1.itwikipedia.org These reactions are particularly useful for converting a standard amino acid into its "homo" analog. For the synthesis of homophenylalanine from phenylalanine, a classic example of a homologation reaction is the Arndt-Eistert synthesis. wikipedia.org

The Arndt-Eistert reaction involves a series of steps:

Conversion of the starting carboxylic acid (e.g., N-protected phenylalanine) to its acid chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a nucleophile (like water, an alcohol, or an amine) and a metal catalyst (typically silver oxide or silver benzoate) to yield the homologated carboxylic acid.

Alternative homologation methods include the Kowalski ester homologation and the Seyferth-Gilbert homologation, which offer different reagent profiles and may be advantageous in certain synthetic contexts. wikipedia.orgyoutube.com

Homologation Reaction Key Transformation Common Reagents
Arndt-Eistert SynthesisCarboxylic acid to homologated carboxylic acidThionyl chloride, Diazomethane, Silver oxide
Kowalski Ester HomologationEster to homologated ester via an ynolateDibromomethyl)lithium, n-Butyllithium
Seyferth-Gilbert HomologationAldehyde to terminal alkyneDimethyl (diazomethyl)phosphonate (Ohira-Bestmann reagent)

Synthesis of Specific Fluorinated Amino Acid Isomers

The synthesis of specific isomers of trifluoromethyl-substituted homophenylalanine requires precise control over the introduction of the trifluoromethyl (CF3) group onto the aromatic ring. The position of the CF3 group (ortho, meta, or para) can significantly impact the electronic properties and, consequently, the biological activity of the final peptide. nih.gov

One common strategy for introducing a CF3 group is through Friedel-Crafts acylation, which can be used to synthesize aryl-keto α-amino acids that serve as precursors. researchgate.net Another powerful method is the use of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) for the nucleophilic trifluoromethylation of carbonyl compounds. mdpi.com For instance, a suitably protected ketone precursor of homophenylalanine could be trifluoromethylated using this reagent.

The synthesis of a specific isomer, such as 3-trifluoromethyl-L-homophenylalanine, would typically start with a commercially available, appropriately substituted aromatic compound, like 3-bromobenzotrifluoride. This starting material can then be elaborated through a series of reactions, potentially including a Negishi cross-coupling, to construct the amino acid backbone with the desired stereochemistry. nih.gov Asymmetric synthesis techniques, such as the use of chiral nickel(II) complexes of glycine Schiff bases, can be employed to control the stereochemistry at the α-carbon, ensuring the formation of the L-isomer. researchgate.net

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful synthesis of peptides containing sterically demanding or electronically modified amino acids like Fmoc-3-trifluoromethyl-L-homophenylalanine often hinges on the optimization of the solid-phase peptide synthesis (SPPS) protocols.

Strategies for Enhancing Coupling Efficiency in Fmoc-SPPS

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central event in SPPS. For sterically hindered amino acids, such as those with bulky side chains or modifications like the trifluoromethyl group, this coupling reaction can be sluggish and incomplete. nih.govresearchgate.net

To enhance coupling efficiency, several strategies can be employed:

Activation Reagents: The choice of coupling reagent is critical. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective, more potent activating agents are often required for difficult couplings. chempep.com Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) can significantly improve reaction rates and yields. beilstein-journals.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can also accelerate the reaction and suppress side reactions like racemization. chempep.com

Reaction Conditions: Increasing the reaction time and/or the temperature can help to drive difficult couplings to completion. researchgate.net Microwave-assisted SPPS has emerged as a powerful technique to accelerate both coupling and deprotection steps, often leading to higher purity peptides in shorter synthesis times. nih.gov

Solvent Choice: The solvent must effectively swell the resin and solubilize the reactants. chempep.com While DMF is the most common solvent, alternatives like N-methyl-2-pyrrolidone (NMP) or mixtures of solvents can sometimes improve coupling outcomes, particularly for aggregating sequences. researchgate.net

Double Coupling: If a coupling reaction is known to be difficult, a "double coupling" strategy can be implemented. This involves repeating the coupling step with a fresh portion of the activated amino acid to ensure that all available amino groups on the resin have reacted.

A benzotriazole (B28993) activation methodology has also been shown to be an effective route for the synthesis of sterically hindered peptides, yielding good results with complete retention of chirality. nih.gov

Strategy Description Examples
Use of Potent Activating Agents Employing stronger coupling reagents to accelerate amide bond formation.PyBOP, HBTU, HATU, COMU. beilstein-journals.org
Coupling Additives Adding reagents that form highly reactive esters and suppress racemization.HOBt, HOAt. chempep.com
Optimized Reaction Conditions Modifying time, temperature, or using microwave energy to enhance reaction rates.Increased reaction time, elevated temperature, microwave irradiation. nih.govresearchgate.net
Solvent System Modification Using alternative solvents to improve resin swelling and reactant solubility.NMP, DCM/DMF mixtures. chempep.comresearchgate.net
Double Coupling Repeating the coupling step to drive the reaction to completion.A second addition of activated amino acid.

2 Mitigation of Side Reactions and Byproduct Formation

The synthesis of peptides incorporating this compound is susceptible to a range of side reactions inherent to solid-phase peptide synthesis (SPPS), as well as challenges specific to the unique structural features of this non-canonical amino acid. The presence of the trifluoromethyl group and the homophenylalanine structure necessitates careful optimization of reaction conditions to minimize the formation of impurities and ensure the desired peptide's integrity and purity. Key areas of concern include racemization, diketopiperazine formation, and side reactions involving the trifluoromethylphenyl moiety.

A primary challenge in the synthesis of peptides containing this compound is the prevention of common SPPS-related side reactions. These can lead to the formation of deletion sequences, truncated peptides, and other impurities that are difficult to separate from the target peptide. iris-biotech.de One of the most significant side reactions is the formation of diketopiperazines, which can occur at the dipeptide stage of synthesis. peptide.com This intramolecular cyclization cleaves the peptide from the resin, leading to a loss of yield. The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can effectively suppress diketopiperazine formation. peptide.com

Another prevalent side reaction is aspartimide formation, which can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides and potential racemization. iris-biotech.denih.gov While this compound is not aspartic acid, the principles of minimizing base exposure during Fmoc deprotection are broadly applicable to maintaining the integrity of the peptide backbone. The addition of additives like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to mitigate this issue. peptide.com

The introduction of the trifluoromethyl group on the phenyl ring presents unique challenges. The synthesis of trifluoromethyl-containing aromatic compounds can sometimes lead to the formation of isomeric byproducts, which can be difficult to separate due to their similar physical properties. google.com Therefore, the purity of the initial this compound building block is critical to avoid the incorporation of isomeric impurities into the peptide sequence.

Furthermore, the synthesis of the homophenylalanine structure itself can be a source of byproducts. For instance, in the synthesis of a structurally related precursor, 3-(3-trifluoromethylphenyl)propanal, the formation of an ester byproduct, ethyl 3-(3-trifluoromethylphenyl)propanoate, was observed. nih.gov The reduction of this ester required specific reagents to avoid over-reduction to the alcohol, highlighting the need for carefully controlled reaction conditions during the synthesis of the amino acid side chain. nih.gov The purification of the aldehyde precursor via a bisulfite adduct was also necessary to achieve high purity, a technique that could be applicable to remove aldehyde-related impurities in the synthesis of the homophenylalanine derivative. nih.gov

Racemization is a critical concern in peptide synthesis, particularly with non-standard amino acids. Activation of the carboxylic acid of the protected amino acid can lead to the loss of chiral integrity. thieme-connect.de The choice of coupling reagents and reaction conditions plays a crucial role in preventing racemization. The use of epimerization-suppressing additives and optimizing the activation time and temperature are essential strategies.

To illustrate the impact of reaction conditions on byproduct formation, consider the following hypothetical data based on common observations in peptide synthesis:

Coupling ReagentAdditiveTemperature (°C)Diketopiperazine Formation (%)Racemization (%)
DICHOBt2552
HBTUHOBt2531.5
HATUHOAt252<1
DICHOBt4085

This table is illustrative and represents general trends in peptide synthesis.

The following table summarizes common side reactions and mitigation strategies relevant to the synthesis of peptides containing this compound:

Side Reaction/ByproductOriginMitigation Strategy
Diketopiperazine FormationIntramolecular cyclization of the N-terminal dipeptide. peptide.comUse of sterically hindered resins (e.g., 2-chlorotrityl chloride resin). peptide.com
RacemizationOver-activation of the carboxylic acid during coupling. thieme-connect.deUse of epimerization-suppressing additives (e.g., HOBt, HOAt); careful control of temperature and activation time. thieme-connect.de
Isomeric ImpuritiesImpurities in the starting Fmoc-amino acid. google.comUse of highly pure this compound; purification of precursors. google.comnih.gov
Deletion SequencesIncomplete coupling or deprotection reactions. iris-biotech.deOptimization of coupling and deprotection times; use of capping agents to block unreacted amino groups.
Ester/Alcohol ByproductsSide reactions during the synthesis of the homophenylalanine side chain. nih.govUse of specific reducing agents and purification methods for the amino acid precursor. nih.gov

Structural and Conformational Analysis

Conformational Dynamics of Fmoc-3-trifluoromethyl-L-homophenylalanine-Containing Peptides

The introduction of the 3-trifluoromethyl-L-homophenylalanine residue into a peptide sequence imparts unique conformational properties. The trifluoromethyl group, with its considerable size and strong electronegativity, influences the local and global folding of the peptide chain. Molecular dynamics (MD) simulations are a key tool for exploring these dynamics, providing insights into the accessible conformational space and the stability of different secondary structures. researchgate.net

Research on related peptides has shown that even small changes in the peptide sequence or environment can lead to significant shifts in conformational dynamics. For example, in extended RGD-containing peptides, the length of the peptide chain influences the formation of transient hydrogen bonds, which in turn affects the disorder of the binding site. While not forming permanent secondary structures, these intermittent bonds indicate an emerging pattern as the peptide is elongated. This highlights the subtle interplay of forces that dictates the dynamic behavior of peptides, a factor that would be significantly modulated by the presence of a trifluoromethyl group on a homophenylalanine side chain.

Computational Approaches for Conformational Prediction

Computational chemistry offers powerful tools for predicting the three-dimensional structure of peptides, which is essential for understanding their function. These methods range from highly accurate quantum mechanical calculations on smaller fragments to classical molecular dynamics simulations on larger systems.

Quantum Mechanical Calculations (e.g., DFT, MP2)

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule, allowing for precise determination of its preferred conformation. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the potential energy surface of a peptide, identifying low-energy conformations.

High-level ab initio molecular orbital calculations have been performed on model dipeptides to understand the intrinsic conformational preferences imparted by a trifluoromethyl group. capes.gov.br Studies on N-acetyl-2-trifluoromethylglycyl-N'-methylamide, a model for an amino acid with a trifluoromethyl side-chain, have determined the influence of this group on the peptide backbone's conformational possibilities. capes.gov.br These calculations, which consider electron correlation through the MP2 method, can be compared with simpler amino acids like alanine and valine to isolate the specific effects of the trifluoromethyl substitution. capes.gov.br Such analyses are crucial for parameterizing the force fields used in larger-scale molecular dynamics simulations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for studying the conformational landscape of larger peptides containing this compound. researchgate.netnih.gov These simulations use classical mechanics-based force fields to model the interactions between atoms, allowing for the exploration of conformational changes over time, from picoseconds to microseconds or longer. researchgate.netwustl.edu

MD simulations can reveal how the trifluoromethyl group restricts the rotation of the side chain, influences the peptide backbone's dihedral angles (phi and psi), and affects interactions with solvent molecules. researchgate.net Techniques like replica exchange molecular dynamics (REMD) can enhance the sampling of the conformational space, helping to overcome energy barriers and find the global minimum energy structure. researchgate.net These computational studies are often validated by experimental data, such as that obtained from NMR spectroscopy, to ensure the accuracy of the simulation model. wustl.edu The insights gained from MD simulations are critical for understanding how the incorporation of this non-canonical amino acid affects the peptide's structure-function relationship. nih.govnih.gov

The table below summarizes key aspects of computational methods used in peptide conformational analysis.

Computational MethodPrincipleApplication to PeptidesKey Insights
Quantum Mechanics (DFT, MP2) Solves the Schrödinger equation to describe electronic structure and energy.Determining low-energy conformations of di- or tri-peptide fragments.Intrinsic conformational preferences, effect of substituents on backbone angles.
Molecular Dynamics (MD) Solves Newton's equations of motion for a system of atoms.Simulating the dynamic behavior and folding of entire peptides in solution.Conformational ensembles, folding pathways, structural stability, solvent effects.
Replica Exchange MD (REMD) Runs multiple simulations at different temperatures with exchanges between them.Enhancing conformational sampling to overcome local energy minima.More complete exploration of the conformational landscape, improved prediction of stable states.

Spectroscopic Characterization for Structural Elucidation

Experimental techniques are vital for validating computational predictions and providing a definitive picture of the peptide's structure in solution or in the solid state.

Advanced NMR Techniques (beyond 19F) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. While ¹⁹F NMR is useful for probing the local environment of the trifluoromethyl group, a suite of advanced proton (¹H) and carbon (¹³C) NMR experiments are required for a complete structural assignment.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are used to assign the chemical shifts of all the protons and carbons in the peptide. Once the assignments are made, through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide distance restraints between protons that are close in space, even if they are far apart in the primary sequence. These distance restraints are then used as input for structure calculation programs to generate a family of structures consistent with the experimental data. For peptides that adopt a single predominant conformation in solution, NMR can provide a high-resolution structure. researchgate.net

X-ray Crystallography of Peptides Incorporating the Compound

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. To obtain a crystal structure, the peptide must first be crystallized, which can be a challenging process. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.

Crystallographic studies of peptides containing modified residues, including phenylalanine analogs, have revealed how these modifications influence the peptide's secondary structure and crystal packing. scilit.comnih.gov For example, the crystal structure of a peptide containing a phenylalanine-derived trifluoromethyl ketone showed a folded secondary structure in the solid state. nih.govnih.gov Such structures provide invaluable, high-resolution data that can be used to benchmark and refine computational models. researchgate.net Comparing crystal structures with solution-state NMR data can also reveal differences in conformation between the solid and solution phases, providing a more complete understanding of the peptide's structural properties.

The table below outlines the strengths and applications of these key spectroscopic techniques.

Spectroscopic TechniquePhaseInformation ObtainedRelevance to this compound Peptides
Advanced NMR Solution3D structure, conformational dynamics, intermolecular interactions.Determines the folded structure in a biologically relevant environment and identifies flexibility.
X-ray Crystallography Solid (Crystal)High-resolution static 3D structure, packing arrangements.Provides a precise, atomic-level snapshot of a stable conformation, useful for validating computational models.

Theoretical and Mechanistic Insights

Electronic and Steric Effects of the Trifluoromethyl Group on Molecular Properties

The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of L-homophenylalanine imparts distinct electronic and steric characteristics that significantly alter the molecular properties of the amino acid and any resulting peptide. The -CF3 group is a powerful electron-withdrawing substituent, a consequence of the high electronegativity of its three fluorine atoms. mdpi.comnih.gov This strong inductive effect can modify the charge distribution across the aromatic ring and influence the acidity or basicity of nearby functional groups. nih.gov

Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule. mdpi.comchemimpex.com This increased affinity for nonpolar environments can improve crucial pharmacokinetic properties, such as membrane permeability, when this amino acid is incorporated into a peptide therapeutic. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the metabolic stability of the compound by making it resistant to enzymatic degradation at that position. mdpi.com

Table 1: Comparison of Substituent Properties on an Aromatic Ring

PropertyHydrogen (-H)Methyl (-CH3)Trifluoromethyl (-CF3)Reference
Electronic EffectNeutralWeakly Electron-DonatingStrongly Electron-Withdrawing mdpi.comnih.gov
Relative Steric BulkSmallModerateLarge (similar to ethyl/isopropyl) nih.gov
Lipophilicity (Hansch π value)0+0.56+0.88 mdpi.com
Metabolic StabilitySusceptible to oxidationSusceptible to oxidationHighly stable C-F bonds mdpi.com

Influence on Molecular Recognition and Ligand-Receptor Binding Interactions

The unique electronic and steric features of the 3-trifluoromethyl group directly translate into a modified profile of intermolecular interactions, which is fundamental for molecular recognition and ligand-receptor binding. The group's ability to enhance both lipophilicity and electrostatic interactions allows it to be a valuable tool in drug design. mdpi.com

The increased hydrophobic surface area can strengthen interactions with nonpolar pockets in a receptor's binding site, potentially increasing binding affinity and selectivity. mdpi.com Simultaneously, the high electronegativity of the -CF3 group can improve electrostatic and hydrogen bonding interactions with biological targets. mdpi.com While not a classical hydrogen bond acceptor itself, its strong electron-withdrawing nature can polarize other parts of the molecule, enhancing their ability to participate in such interactions. For instance, the trifluoroethylamine isostere, which is structurally related, maintains the ability of its amine group to function as a hydrogen bond donor. mdpi.com

Furthermore, the fluorinated aromatic ring can engage in specific non-covalent interactions, such as π-π stacking. nih.gov Studies on other proteins have confirmed that aromatic residues like phenylalanine are critical for ligand recognition through stacking interactions. nih.gov The introduction of the -CF3 group modifies the electronic nature of the aromatic ring, which can tune these stacking interactions and potentially enhance binding affinity. The role of trifluoromethyl groups in contributing to multiple productive interactions at an enzyme's active site has been observed in approved drugs. mdpi.com

Table 2: Influence of the Trifluoromethyl Group on Intermolecular Interactions

Interaction TypeInfluence of the -CF3 GroupReference
Hydrophobic InteractionsEnhanced due to increased lipophilicity and surface area. mdpi.com
Electrostatic InteractionsModulated by the strong electron-withdrawing nature of the group. mdpi.com
Hydrogen BondingCan strengthen nearby H-bonds by polarizing the molecule. mdpi.commdpi.com
π-π StackingThe electronic character of the aromatic ring is altered, tuning stacking energy. nih.gov

Structure-Activity Relationship (SAR) Studies in Modified Peptide Sequences

Incorporating non-canonical amino acids like Fmoc-3-trifluoromethyl-L-homophenylalanine is a key strategy in structure-activity relationship (SAR) studies to develop peptides with improved therapeutic profiles. By systematically replacing a natural amino acid with this analog, researchers can probe the importance of steric bulk, lipophilicity, and electronic effects in a specific position of a peptide sequence. This modification can lead to enhanced biological activity, selectivity, and metabolic stability. chemimpex.com

For example, an SAR study might reveal that increasing the lipophilicity at a certain position with the -CF3 group enhances receptor binding or cell penetration. The steric bulk of the group could also be crucial; it might orient other side chains into a more favorable conformation for binding, or conversely, it could create a steric clash that reduces affinity for an off-target receptor, thereby improving selectivity. An example from outside of peptide chemistry, the SAR of the antiandrogen hydroxyflutamide, demonstrated that the presence of the -CF3 group on the aromatic ring was essential for high-affinity binding to the androgen receptor. wikipedia.org This highlights the profound impact this functional group can have on molecular recognition and biological activity.

The metabolic stability conferred by the C-F bonds is another critical aspect explored in SAR studies. mdpi.com Replacing a metabolically vulnerable part of a peptide with 3-trifluoromethyl-L-homophenylalanine can prevent enzymatic degradation, prolonging the peptide's half-life and therapeutic effect.

Understanding Chirality and Enantioselectivity in Designed Systems

The stereochemistry of this compound is explicitly defined as the L-enantiomer. This chirality is a cornerstone of its function in biological systems. Peptides and their biological targets, such as receptors and enzymes, are chiral entities. The specific three-dimensional arrangement of a peptide, dictated by the chirality of its constituent amino acids, is crucial for achieving a precise geometric and chemical complementarity with its target. nih.gov

The use of an enantiomerically pure building block like the L-form of this amino acid ensures that the resulting peptide chain folds into a predictable and well-defined conformation. This is fundamental to enantioselectivity, where a receptor or enzyme can distinguish between two enantiomers of a ligand, often binding one with significantly higher affinity than the other. Research has shown that even a single stereocenter change from an L- to a D-amino acid in a peptide sequence can dramatically alter its self-assembly properties and biological function. mdpi.com

Therefore, the defined "L" chirality of this compound is not a trivial detail but a critical design element. It allows for the construction of peptides with specific secondary and tertiary structures (e.g., alpha-helices or beta-sheets) that are essential for enantioselective recognition of and interaction with chiral biological partners. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Methodologies

The synthesis of peptides, particularly using the Solid-Phase Peptide Synthesis (SPPS) method, is a cornerstone of pharmaceutical research. However, conventional SPPS protocols, including those using Fmoc-protected amino acids, often rely on hazardous solvents and generate significant chemical waste. nih.govcsic.es A major future direction lies in the greening of these synthetic processes.

Research will likely focus on replacing commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which have serious toxicity concerns, with more environmentally benign alternatives. researchgate.net The challenge lies in identifying green solvents that can effectively solubilize Fmoc-3-trifluoromethyl-L-homophenylalanine and other reagents while also adequately swelling the resin support used in SPPS. nih.gov Propylene carbonate has been shown as a promising green polar aprotic solvent that can replace DMF in both solution- and solid-phase peptide synthesis. researchgate.net

Future investigations will aim to build a comprehensive database of solubility and performance for specialized amino acids like this compound in various green solvents.

Solvent ClassConventional SolventsPotential Green AlternativesKey Considerations for this compound
Polar Aprotic N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Propylene Carbonate (PC), Dimethyl Sulfoxide (DMSO), Cyrene™Solubility of the bulky, fluorinated amino acid; Resin swelling properties
Ester Not commonly used as primary solventEthyl Acetate, Isopropyl AcetateLower polarity may limit solubility and reaction efficiency
Ethers Dioxane2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Compatibility with coupling reagents and Fmoc-deprotection conditions

Beyond solvent replacement, future methodologies may explore flow chemistry for peptide synthesis, which can increase efficiency and reduce waste. csic.es Additionally, developing more atom-economical strategies that minimize the use of excess reagents and protecting groups is a critical long-term goal for the sustainable production of peptides containing this and other unnatural amino acids. nih.gov

Expanding the Scope of Biochemical and Biophysical Applications

The trifluoromethyl (-CF3) group is not merely a structural modification; it imparts significant and advantageous properties to peptides. mdpi.comresearchgate.net It can enhance metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and improve binding affinity to biological targets. mdpi.comchemimpex.comchemimpex.com

A significant avenue of future research is the use of the trifluoromethyl group as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from an incorporated trifluoromethyl group is background-free, making it an exceptionally clean probe for studying molecular interactions. nih.govsemanticscholar.orgnih.gov

Future research applications include:

Structural Biology: Using ¹⁹F NMR to study the conformation and dynamics of peptides containing 3-trifluoromethyl-L-homophenylalanine when bound to proteins or embedded in lipid membranes. acs.orgmykhailiukchem.org

Drug Development: Incorporating this amino acid into peptide drug candidates to improve their pharmacokinetic profiles, such as resistance to proteolytic degradation. iris-biotech.denih.gov The enhanced lipophilicity can be leveraged in the design of peptides that can cross the blood-brain barrier. mdpi.com

Enzyme Inhibition: Designing peptide-based enzyme inhibitors where the trifluoromethyl group makes critical interactions within the enzyme's active site. nih.gov

Property Conferred by -CF3 GroupBiochemical/Biophysical ImplicationFuture Research Focus
High Electronegativity Alters electronic properties, can strengthen binding interactions (e.g., hydrogen bonding). mdpi.comDesign of high-affinity peptide ligands for therapeutic targets.
Increased Lipophilicity Enhances membrane permeability and hydrophobic interactions. mdpi.comchemimpex.comDevelopment of cell-penetrating peptides and orally bioavailable peptide drugs.
Metabolic Stability The C-F bond is strong, making the group resistant to metabolic degradation. mdpi.comCreation of long-lasting peptide therapeutics with extended half-lives.
¹⁹F NMR Probe Provides a sensitive, background-free signal for structural and interaction studies. nih.govnih.govReal-time analysis of peptide-protein interactions and conformational changes in complex biological environments. nih.gov

Integration with Advanced Computational Design and Prediction Platforms

The incorporation of unnatural amino acids (NNAAs) like 3-trifluoromethyl-L-homophenylalanine vastly expands the chemical space available for peptide design beyond the 20 canonical amino acids. nih.gov However, predicting the structural and functional consequences of these modifications presents a formidable challenge. nih.gov Advanced computational platforms are emerging as indispensable tools to navigate this complexity.

Future research will heavily rely on integrating this amino acid into computational modeling and de novo design software. asu.edu

Structure Prediction: Tools like AlphaFold2 and Rosetta are being adapted to more accurately predict the three-dimensional structures of peptides containing NNAAs. oup.com Future iterations will need robust parameterization for residues like 3-trifluoromethyl-L-homophenylalanine to account for its unique steric and electronic properties.

Generative AI Models: Platforms such as PepINVENT can be trained on datasets including NNAAs to generate novel peptide sequences with specific desired properties, such as enhanced binding affinity or stability. nih.gov This allows researchers to explore a vast theoretical chemical space in silico before committing to expensive and time-consuming synthesis.

Binding Affinity Prediction: Molecular dynamics simulations and quantum mechanics can be used to model how the trifluoromethyl group interacts with a target receptor at the atomic level, guiding the rational design of more potent peptide therapeutics. byu.edu

This computational-first approach will accelerate the discovery process, allowing for the pre-screening of thousands of potential peptide candidates containing this compound for specific applications. asu.edubyu.edu

Exploration in Novel Bio-inspired Materials and Self-Assemblies

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as fibrils, nanotubes, and hydrogels. nih.govmdpi.com This process is primarily governed by π-π stacking of the aromatic fluorenyl rings and intermolecular hydrogen bonding. acs.org

The introduction of a trifluoromethylated phenyl ring adds another layer of complexity and opportunity. Fluorinated aromatic groups can participate in distinct "fluorous" and π-π interactions that can significantly influence molecular recognition and self-assembly pathways. researchgate.net

Future research in this area will explore how this compound self-assembles, both on its own and in co-assembly with other Fmoc-amino acids. researchgate.net Key research questions include:

How does the trifluoromethyl group alter the critical aggregation concentration and the kinetics of self-assembly?

What are the morphologies of the resulting nanostructures (e.g., fibrils, sheets, spheres)? acs.orgresearchgate.net

Can the resulting materials, such as hydrogels, be used for applications like 3D cell culture, catalysis, or controlled drug release? nih.gov

The unique properties of fluorinated compounds suggest that materials derived from this compound could exhibit novel characteristics, such as enhanced thermal stability or unique interfacial properties, opening the door to a new class of functional biomaterials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Fmoc-3-trifluoromethyl-L-homophenylalanine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Coupling : Activate the trifluoromethylated homophenylalanine derivative with reagents like HBTU or DIC/HOBt to ensure efficient Fmoc-group attachment .
  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the trifluoromethyl substituent .
  • Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Confirm purity (>95%) via analytical HPLC and LC-MS .

Q. How should researchers characterize the identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of the trifluoromethyl group and backbone structure. Compare chemical shifts to analogous Fmoc-protected amino acids (e.g., Fmoc-L-phenylalanine, δ ~7.3 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., calculated for C24H21F3NO4\text{C}_{24}\text{H}_{21}\text{F}_3\text{NO}_4: ~468.4 g/mol) .

Q. What solvent systems are compatible with this compound during peptide synthesis?

  • Methodological Answer : Use polar aprotic solvents like DMF or NMP for coupling and deprotection. Avoid chlorinated solvents (e.g., DCM) if the trifluoromethyl group induces steric hindrance. For solubility challenges, add 0.1% TFA or 1% acetic acid .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the conformational stability of peptides incorporating this residue?

  • Methodological Answer : The CF3_3 group enhances rigidity via steric and electronic effects:

  • Steric Effects : Use circular dichroism (CD) to compare α-helix or β-sheet propensity with non-fluorinated analogs.
  • Electronic Effects : Monitor 19F^{19}\text{F} NMR to assess rotational barriers around the Cα_\alpha-Cβ_\beta bond, which can stabilize specific conformations .
    • Data Interpretation : Peptides with CF3_3 substitutions often show improved protease resistance and thermal stability .

Q. What strategies resolve conflicting crystallography data for peptides containing this residue?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) to enhance phase resolution.
  • Molecular Dynamics (MD) : Simulate conformational flexibility to reconcile discrepancies between predicted and observed electron density maps .
    • Case Study : In phosphazene derivatives (e.g., ), trifluoromethyl groups induced non-canonical backbone angles, requiring iterative refinement of torsion parameters.

Q. How does the trifluoromethyl group affect binding kinetics in enzyme inhibition studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure konk_{\text{on}} and koffk_{\text{off}} rates for enzyme-inhibitor complexes. The CF3_3 group often increases koffk_{\text{off}} due to hydrophobic repulsion.
  • Isothermal Titration Calorimetry (ITC) : Quantify entropy-driven binding attributed to fluorine’s desolvation effects .

Q. What are the stability challenges under prolonged storage, and how can degradation be mitigated?

  • Methodological Answer :

  • Storage Conditions : Store lyophilized at -20°C under argon to prevent hydrolysis of the Fmoc group.
  • Stability Assays : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., free homophenylalanine or trifluoromethylacetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.